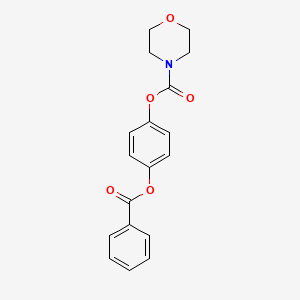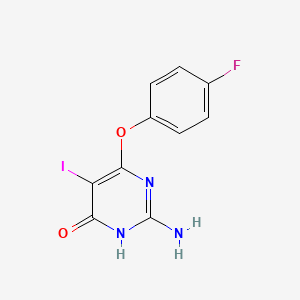
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of acrylamide derivative that has a unique structure and properties, which make it suitable for various scientific applications.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide is related to its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to the arrest of cell division and eventual cell death. N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide binds to the colchicine binding site on tubulin, which prevents the polymerization of tubulin and leads to the inhibition of cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide are related to its ability to inhibit tubulin polymerization. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its ability to inhibit tubulin polymerization, which makes it a useful tool for studying cell division and cancer biology. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in vivo.
Direcciones Futuras
There are several future directions that could be explored in the study of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide. One direction is the development of new derivatives of this compound that could have improved properties such as increased selectivity and reduced toxicity. Another direction is the exploration of the potential applications of this compound in the field of materials science, where it could be used as a building block for the synthesis of functional materials. Finally, the study of the biochemical and physiological effects of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide could lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide involves the reaction between 3-fluoroaniline and 2-nitrobenzaldehyde in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide, which is then converted to N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide by reacting with acetic anhydride and triethylamine.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. In materials science, N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could lead to the development of new therapeutic agents.
Propiedades
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-5-3-6-13(10-12)17-15(19)9-8-11-4-1-2-7-14(11)18(20)21/h1-10H,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESALVYXBSHMKT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)

![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)
![5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5738742.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)
![1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5738759.png)
![N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B5738762.png)
